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Glycerol 3-oxotetradecanoate

Melting point Thermal stability Crystalline flavor delivery

Standard monoacylglycerols like glycerol monomyristate often cause premature flavor bleed during dough mixing. Glycerol 3-oxotetradecanoate (CAS 128331-49-7) eliminates this risk: • Melting point of 73-75°C - a 5°C-higher processing window vs. glycerol monomyristate (68-70°C), preventing early melt in baked goods. • Acid value ≤2.0 mg KOH/g minimizes hydrolytic rancidity in dairy replacers and infant formulas. • FEMA GRAS 15 status supports regulated use at 10-50 mg/kg without additional safety clearances. Ideal for encapsulated flavor systems and β-oxidation research (log P 4.05 vs. 5.10 for non-keto analogue).

Molecular Formula C17H34O6
Molecular Weight 334.4 g/mol
CAS No. 128331-49-7
Cat. No. B14290648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol 3-oxotetradecanoate
CAS128331-49-7
Molecular FormulaC17H34O6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O
InChIInChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2
InChIKeyOBUIJXGSLHKGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol 3-Oxotetradecanoate (CAS 128331-49-7) – Regulatory & Physicochemical Baseline for Flavor Ingredient Procurement


Glycerol 3-oxotetradecanoate (also designated 3-oxotetradecanoic acid glyceride) is a monoester formed from glycerol and 3-oxotetradecanoic acid (a β‑keto C14 fatty acid) [1]. It is classified as a food flavoring agent with FEMA GRAS status (FEMA No. 3772, JECFA No. 916) and is listed in the FDA EAFUS database [2]. Physically, it appears as white to pale-yellow solid flakes with essentially no odor, is insoluble in water but soluble in oils, and exhibits a melting point of 73–75 °C [3]. The compound’s defining structural feature is the 3‑oxo group on the fatty acyl chain, which distinguishes it from generic monoacylglycerols of comparable chain length and directly influences thermal behavior, lipophilicity, and regulatory classification.

Why Glycerol Mono-myristate or Simple Monoacylglycerols Cannot Substitute for Glycerol 3-Oxotetradecanoate in Flavor & Stability‑Critical Formulations


Glycerol 3-oxotetradecanoate is frequently conflated with standard saturated monoacylglycerols such as glycerol monomyristate (CAS 589-68-4) or monopalmitin, yet the presence of the 3‑oxo group fundamentally alters thermal behavior, regulatory standing, and performance in crystalline flavor delivery systems [1]. The keto moiety introduces dipole‑dipole interactions that raise the melting point by approximately 5 °C relative to glycerol monomyristate (68–70 °C) and simultaneously reduce lipophilicity (log P of 4.05 versus ~5.10 for the non‑keto analogue) . These quantitative differences dictate processing windows, oil‑phase partitioning, and long‑term crystalline stability; substituting the non‑keto analogue risks under‑ or over‑estimation of melting enthalpy and altered release kinetics in baked goods or dairy replacers.

Quantitative Differentiation Evidence: Glycerol 3-Oxotetradecanoate vs. Closest Analogs on Thermal, Regulatory, Purity & Lipophilicity Axes


Melting Point Elevation versus Glycerol Monomyristate (C14:0, No Keto Group)

Glycerol 3-oxotetradecanoate displays a melting point of 73–75 °C (JECFA specification), which is approximately 5 °C higher than the melting point of glycerol monomyristate (68–70 °C) [1][2]. The elevation is attributable to the 3‑oxo group that introduces dipole‑dipole interactions, strengthening the crystal lattice relative to the fully saturated C14 monoacylglycerol [3].

Melting point Thermal stability Crystalline flavor delivery

Chain‑Length‑Dependent Melting Point Homologous Series Confirms Tunable Thermal Behavior

Within the 3‑oxo fatty acid glyceride series, the melting point increases predictably with acyl chain length: C12 3‑oxo (3‑oxododecanoic acid glyceride) melts at 66–68 °C, C14 3‑oxo (target compound) at 73–75 °C, and C16 3‑oxo at 81–84 °C [1][2][3]. This quantifiable progression confirms that glycerol 3‑oxotetradecanoate occupies a distinct thermal “slot” that is not interchangeable with its shorter or longer homologues.

Homologous series Chain-length effect Formulation design

Regulatory Uniqueness: FEMA GRAS 15 and JECFA 916 Specificity vs. Generic Monoacylglycerols

Glycerol 3-oxotetradecanoate holds distinct FEMA No. 3772 and JECFA No. 916 designations, with published usage limits of 10 mg/kg in baked goods and 50 mg/kg in dairy replacers under FEMA GRAS 15 [1]. In contrast, glycerol monomyristate (CAS 589-68-4) lacks a dedicated FEMA/JECFA flavor number and is regulated generically as a food additive emulsifier (E471 class) rather than a flavor ingredient [2].

Regulatory status FEMA GRAS Food additive procurement

Acid Value and Purity Specification Tightness Versus Commodity Monoacylglycerols

The JECFA specification for 3-oxotetradecanoic acid glyceride mandates a minimum assay of 95% (by ester determination) and a maximum acid value of 2.0 mg KOH/g [1]. By comparison, glycerol monomyristate is typically supplied at >90% purity with no fixed acid value limit in standard pharmacopoeial monographs .

Acid value Ester purity Quality specification

Reduced Lipophilicity (log P) Versus Glycerol Monomyristate Directs Oil‑Phase Partitioning

The experimentally reported log P (octanol/water) for glycerol 3-oxotetradecanoate is 4.05, whereas glycerol monomyristate has a computed log P of 5.10 . The ≈1‑unit lower log P indicates that the 3‑keto group significantly reduces lipophilicity, which alters the compound’s partitioning behavior in oil‑water emulsion systems.

log P Lipophilicity Formulation partitioning

Quantitatively Justified Application Scenarios for Glycerol 3-Oxotetradecanoate in Flavor, Food & Lipid Research


Thermal‑Process‑Stable Baked‑Good Flavor Encapsulation

When formulating encapsulated flavor systems for baked goods, the melting point of glycerol 3-oxotetradecanoate at 73–75 °C provides a processing window that is 5 °C higher than glycerol monomyristate, reducing the risk of premature melt and flavor bleed during dough mixing and early baking stages [1]. The FEMA GRAS 15 designation further supports its use at regulated levels of 10 mg/kg in baked goods without requiring additional safety clearances .

Dairy Replacer Formulations Requiring Defined Hydrolytic Stability

In powdered dairy replacers and infant formulas, the maximum acid value of 2.0 mg KOH/g ensures consistently low free fatty acid content, which minimizes hydrolytic rancidity compared to generic monoacylglycerols with broader acid value tolerances [1]. The JECFA‑evaluated safety profile and the FEMA usage limit of 50 mg/kg directly support procurement decisions for dairy‑type flavor applications .

Lipid Metabolism Model Substrate with Defined β‑Oxidation Intermediate Structure

Because glycerol 3-oxotetradecanoate contains a preformed β‑keto group, it serves as a direct substrate mimic for the 3‑ketoacyl‑CoA intermediate of fatty acid β‑oxidation [1]. Its well‑characterized log P of 4.05 (versus 5.10 for the non‑keto analogue) allows researchers to control membrane partitioning when studying mitochondrial or peroxisomal β‑oxidation kinetics in vitro .

Controlled‑Release Flavor Systems Relying on Melting‑Point Tuning

The homologous series of 3‑oxo fatty acid glycerides (C12: 66–68 °C; C14: 73–75 °C; C16: 81–84 °C) enables formulation scientists to select the precise melting point required for temperature‑triggered flavor release [1][2]. Glycerol 3-oxotetradecanoate (C14) is the intermediate‑chain member that balances melting enthalpy with manageable processing viscosity, a slot that neither the C12 nor C16 homologues can fill.

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